2-Chloro-4-methoxy-6-phenyl-pyrimidine
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Overview
Description
2-Chloro-4-methoxy-6-phenyl-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-phenyl-pyrimidine typically involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These methods provide a straightforward approach to obtaining the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-6-phenyl-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, tert-butyl N-(3-aminophenyl) carbamate, and 4-(2-methoxyethoxy)aniline.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidines, depending on the nucleophile used .
Scientific Research Applications
2-Chloro-4-methoxy-6-phenyl-pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents
Biological Research: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industrial Applications: It is used in the synthesis of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-phenyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . The compound’s ability to modulate these pathways makes it a promising candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar in structure but lacks the phenyl group at the 6-position.
2-Chloro-4,6-dimethoxypyrimidine: Contains an additional methoxy group at the 6-position.
2-Chloropyrimidine: A simpler structure with only chlorine and no additional substituents.
Uniqueness
2-Chloro-4-methoxy-6-phenyl-pyrimidine is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical properties and biological activities. These structural features enhance its potential as a versatile scaffold for the development of new pharmacologically active compounds.
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-phenylpyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-7-9(13-11(12)14-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
OLIZURPVUNLPQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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